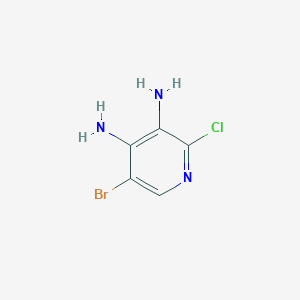

5-Bromo-2-chloropyridine-3,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloropyridine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrClN3/c6-2-1-10-5(7)4(9)3(2)8/h1H,9H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEZDSVRWYQAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=N1)Cl)N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593327 | |

| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163452-78-6 | |

| Record name | 5-Bromo-2-chloropyridine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloropyridine-3,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloropyridine-3,4-diamine is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing chloro and bromo groups alongside electron-donating diamino functionalities, imparts a distinct electronic character and reactivity profile. This makes it a valuable building block in the synthesis of novel heterocyclic compounds, including potential pharmaceutical agents and functional organic materials. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, influencing everything from reaction setup and purification to formulation and storage. This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside standardized protocols for their experimental determination.

Chemical Structure and Properties Overview

The structural attributes of this compound are foundational to its physical behavior. The pyridine core, substituted with both halogens and amines, creates a molecule with a complex interplay of steric and electronic effects.

Molecular Structure:

Caption: Chemical structure of this compound.

A summary of key physical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₅BrClN₃ | [1][2] |

| Molecular Weight | 222.47 g/mol | [1][2] |

| Melting Point | 233-234 °C | |

| Boiling Point (Predicted) | 379.0 ± 37.0 °C | |

| pKa (Predicted) | 2.69 ± 0.50 | [3] |

| Appearance | Off-white to yellow powder (typical for similar compounds) | [4] |

Detailed Physical Properties

Melting Point

The melting point is a critical indicator of a compound's purity. For this compound, a sharp melting range of 233-234 °C has been reported. A broad melting range would suggest the presence of impurities. The high melting point is indicative of strong intermolecular forces in the solid state, likely due to a combination of dipole-dipole interactions from the polar C-Cl and C-Br bonds, and hydrogen bonding between the amino groups and the pyridine nitrogen.

Solubility Profile

The principle of "like dissolves like" is a useful starting point for assessing solubility. The polarity of the molecule, arising from the electronegative nitrogen, chlorine, and bromine atoms, as well as the hydrogen-bonding capability of the amino groups, will govern its interactions with different solvents.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of this compound. While a comprehensive, publicly available dataset of its spectra is elusive, we can predict the key features based on its structure and data from analogous compounds.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be relatively simple. The aromatic region should display a singlet for the proton on the pyridine ring. The chemical shift of this proton will be influenced by the surrounding substituents. The protons of the two amino groups will likely appear as two separate broad singlets, and their chemical shifts could be solvent-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts will be characteristic of a highly substituted, electron-deficient aromatic system. The carbons bonded to the halogens and the nitrogen atoms will be significantly shifted.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by N-H stretching vibrations from the primary amine groups, typically in the range of 3300-3500 cm⁻¹. C=C and C=N stretching vibrations from the pyridine ring will be observed in the 1400-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations will appear in the fingerprint region at lower wavenumbers.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. A characteristic isotopic pattern will be observed due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature for confirming the presence of these halogens.

Experimental Protocols

The following section provides standardized, step-by-step methodologies for the experimental determination of key physical properties of this compound.

Melting Point Determination

The determination of a sharp melting point range is a fundamental technique for assessing the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Workflow for Melting Point Determination:

Caption: A stepwise workflow for the determination of melting point.

Solubility Determination

A qualitative assessment of solubility in a range of solvents provides valuable information for reaction design and purification strategies.

Methodology:

-

Solvent Selection: A panel of representative solvents should be chosen, including water, a polar protic solvent (e.g., ethanol), a polar aprotic solvent (e.g., acetone, DMSO), and a nonpolar solvent (e.g., hexane or toluene). Acidic (e.g., 1 M HCl) and basic (e.g., 1 M NaOH) aqueous solutions should also be included.

-

Sample Preparation: A small, accurately measured amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The tubes are agitated (e.g., vortexed or shaken) for a set period (e.g., 1-2 minutes) to ensure thorough mixing.

-

Observation: The samples are visually inspected for dissolution. The solubility is typically categorized as soluble, partially soluble, or insoluble.

Logical Flow for Solubility Testing:

Caption: A decision-based workflow for systematic solubility testing.

Safety and Handling

As a halogenated pyridine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with a well-defined set of physical properties that make it a versatile tool for chemical synthesis. Its high melting point and predicted boiling point reflect strong intermolecular forces, while its solubility is dictated by a balance of polar and nonpolar functionalities. While detailed experimental spectral data is not widely published, its expected spectroscopic signatures provide a solid basis for its characterization. The experimental protocols outlined in this guide offer a standardized approach to verifying these properties, ensuring data quality and reproducibility in research and development settings. A thorough understanding and careful consideration of these physical properties are essential for the safe and effective application of this important chemical intermediate.

References

- Wu, H., & Hynes, Jr., J. (2010). Org. Lett., 12, 1192.

- Vilaivan, T. (2006). Tetrahedron Lett., 47, 6739.

- Wipf, P., & Maciejewski, J. P. (2008). Org. Lett., 10, 4383.

- You, C., Yao, F., Yan, T., & Cai, M. (2016). RSC Adv., 6, 43605.

- Maddox, S. M., Nalbandian, C. J., Smith, D. E., & Gustafson, J. L. (2015). Org. Lett., 17, 1042.

-

Global Substance Registration System. (n.d.). 5-Bromo-2-chloropyridine. Retrieved from [Link]

-

PubChem. (n.d.). 5-bromo-2-chloro-3,4-diamino-pyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chloropyridine. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-chloropyrimidine - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-BROMO-PYRIDINE-2-AZIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

A Technical Guide to 5-Bromo-2-chloropyridine-3,4-diamine: A Versatile Heterocyclic Building Block

Abstract

This technical guide provides an in-depth analysis of 5-Bromo-2-chloropyridine-3,4-diamine (CAS No: 163452-78-6), a highly functionalized heterocyclic intermediate of significant interest to researchers in medicinal chemistry and materials science. The molecule's strategic arrangement of a nucleophilic ortho-diamine moiety alongside two distinct halogen atoms (bromine and chlorine) suitable for cross-coupling reactions makes it a uniquely versatile scaffold. This document details its structural and physicochemical properties, outlines a logical and robust synthetic pathway with detailed protocols, discusses its characteristic reactivity, and provides essential safety and handling information. The insights herein are intended to empower researchers and drug development professionals to effectively leverage this compound in the synthesis of complex molecular architectures and novel chemical entities.

Introduction

Substituted pyridines are a cornerstone of modern drug discovery, forming the core of numerous approved therapeutic agents. Their prevalence stems from their ability to act as bioisosteres of phenyl rings while offering improved solubility, metabolic stability, and the capacity for hydrogen bonding through the ring nitrogen. Among the vast landscape of pyridine derivatives, multi-substituted scaffolds offer a three-dimensional array of vectors for molecular elaboration.

This compound is a prime example of such a high-value building block. Its structure is distinguished by two key reactive centers:

-

The Ortho-Diamine Functionality: The adjacent amino groups at the C3 and C4 positions are powerful binucleophiles, serving as a direct precursor to a variety of fused heterocyclic systems, such as imidazo[4,5-c]pyridines and pyrazino[2,3-c]pyridines. These fused systems are privileged scaffolds in kinase inhibitor design and other areas of targeted therapy.

-

Dual Halogen Handles: The presence of both a bromine atom at C5 and a chlorine atom at C2 provides two distinct sites for metal-catalyzed cross-coupling reactions. The differential reactivity between the C-Br and C-Cl bonds allows for selective and sequential functionalization, enabling the controlled and efficient construction of complex molecular libraries.

This guide serves as a comprehensive resource for understanding and utilizing this potent synthetic intermediate.

Core Structural and Physicochemical Properties

The unique reactivity of this compound is a direct consequence of its chemical structure and properties.

Caption: Proposed high-level workflow for the synthesis.

Expertise-Driven Rationale

The key to this synthesis is the final step: the bromination of 2-chloropyridine-3,4-diamine. The two amino groups are powerful activating groups for electrophilic aromatic substitution and strongly direct incoming electrophiles to their ortho and para positions. The only unsubstituted position that is ortho/para to an amino group is C5, making this position highly susceptible to selective bromination under mild conditions. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a source of electrophilic bromine (Br+) without the harsh, oxidative conditions of using liquid Br₂, thus preserving the sensitive diamine functionality.

Step-by-Step Experimental Protocol

Reaction: Bromination of 2-chloropyridine-3,4-diamine

-

Vessel Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-chloropyridine-3,4-diamine (5.0 g, 34.8 mmol).

-

Dissolution: Add acetonitrile (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the bromination reaction and minimize potential side-product formation.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (6.5 g, 36.5 mmol, 1.05 equivalents) portion-wise over 15 minutes. Adding the NBS slowly prevents a rapid temperature increase.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. The progress should be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Quenching & Work-up:

-

Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

Add 100 mL of ethyl acetate and shake vigorously.

-

Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to remove any acidic byproducts) and 100 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product can be purified by flash column chromatography on silica gel.

-

Slurry Loading: Adsorb the crude solid onto a small amount of silica gel and dry it.

-

Elution: Elute the column with a gradient of 20% to 50% ethyl acetate in hexanes. The choice of this solvent system is based on the moderate polarity of the product.

-

Fraction Collection: Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white or off-white solid.

Spectroscopic Analysis (Predicted)

Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic data based on the molecule's structure.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR | δ 7.5-8.0 (s, 1H, H6), δ 5.0-6.0 (br s, 4H, 2xNH₂) | The single aromatic proton at C6 is a singlet and is shifted downfield due to the influence of the ring nitrogen. The two amine groups will appear as broad singlets; their chemical shift is solvent-dependent. |

| ¹³C NMR | 5 distinct signals in the aromatic region (approx. δ 110-155 ppm) | Expect five signals corresponding to the five unique carbon atoms of the pyridine ring. |

| FT-IR | 3450-3300 cm⁻¹ (N-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1550-1450 cm⁻¹ (C=C/C=N stretch) | The sharp, distinct peaks in the 3400 cm⁻¹ region are characteristic of the primary amine N-H bonds. Aromatic ring stretches confirm the core structure. |

| MS (ESI+) | m/z ≈ 222.0, 224.0 (M+H)⁺ | The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine (M, M+2 are ~1:1) and one chlorine (M, M+2 are ~3:1), resulting in a complex but predictable cluster for the molecular ion peak. |

Reactivity and Applications in Synthesis

The synthetic utility of this building block is best understood by considering its two primary modes of reactivity.

Caption: Dual-mode reactivity of the title compound.

Pillar 1: Annulation via the Ortho-Diamine

The ortho-diamine is a classic precursor for ring-forming (annulation) reactions. By reacting with reagents containing two electrophilic centers, a new five- or six-membered ring can be fused to the pyridine core.

-

Mechanism: The reaction proceeds via a double condensation. One amine attacks an electrophilic center, followed by an intramolecular cyclization where the second amine attacks the remaining electrophilic center, ultimately forming a stable, fused aromatic system after dehydration.

-

Example Application: Reaction with a carboxylic acid (or its activated equivalent like an acid chloride or CDI) leads to the formation of an imidazo[4,5-c]pyridine, a scaffold found in many kinase inhibitors.

Pillar 2: Sequential Cross-Coupling

The C-Br and C-Cl bonds are excellent handles for palladium-catalyzed cross-coupling reactions. Crucially, the C(sp²)-Br bond is generally more reactive towards oxidative addition to a Pd(0) catalyst than the C(sp²)-Cl bond.

-

Causality and Control: This reactivity difference can be exploited to achieve selective, stepwise functionalization. A Suzuki or Buchwald-Hartwig amination can be performed under conditions mild enough to react only at the C5-Br position, leaving the C2-Cl position intact. The resulting product can then be subjected to a second, more forcing cross-coupling reaction to modify the C2 position. This self-validating sequence provides a powerful and controlled route to tri- or tetra-substituted pyridine derivatives that would be difficult to access otherwise.

-

Example Protocol (Suzuki Coupling at C5-Br):

-

Combine this compound (1 equiv.), an arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (3 equiv.) in a solvent mixture of dioxane and water.

-

Heat the mixture under an inert atmosphere (N₂ or Ar) at 80-90 °C until the starting material is consumed.

-

Cool, perform an aqueous work-up, and purify by chromatography to isolate the 5-aryl-2-chloropyridine-3,4-diamine product.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety. The compound is classified as an irritant. [1] Table 3: Hazard and Handling Summary

| Aspect | Recommendation | Source(s) |

|---|---|---|

| GHS Classification | Warning: Skin Irritant, Eye Irritant, Respiratory Irritant | [2][3][4] |

| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, laboratory coat. Use in a certified chemical fume hood. | [4][5] |

| Handling | Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [5][6] |

| First Aid (Inhalation) | Move victim to fresh air. If not breathing, give artificial respiration. | [3][6] |

| First Aid (Skin/Eye Contact) | Immediately flush skin or eyes with plenty of water for at least 15 minutes. | [3][5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, store under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. | [7][1] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [3][5]|

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated building block designed for efficiency and versatility. Its combination of a pre-installed ortho-diamine for heterocycle synthesis and differentially reactive halogen handles for controlled cross-coupling makes it an exceptionally valuable tool. For researchers in drug discovery and materials science, mastering the reactivity of this compound opens a direct and powerful pathway to novel, complex, and highly functionalized pyridine-based molecules.

References

-

Dwight, T. A., et al. The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. National Institutes of Health. Available from: [Link]

-

Acros Pharmatech. This compound. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Importance of 5-Bromo-2-Chloropyridine in the Chemical Industry. Available from: [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]

-

Behmadi, H., et al. Synthesis of new disulfonamides from different substituted diamino pyridines. ResearchGate. Available from: [Link]

-

PubChemLite. 5-bromo-2-chloro-3,4-diamino-pyridine. Available from: [Link]

-

ChemBK. 5-BroMo-2-chloro-3,4-pyri.... Available from: [Link]

-

ChemUniverse. This compound. Available from: [Link]

-

Lueckheide, M., et al. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine. National Institutes of Health. Available from: [Link]

-

Khan, I., et al. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-2-chloropyridine-3,4-diamine (CAS Number: 163452-78-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloropyridine-3,4-diamine is a halogenated and amino-substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a chlorine atom, and two vicinal amino groups—on a pyridine scaffold makes it a highly valuable intermediate for the construction of complex heterocyclic systems. The ortho-diamine functionality is a precursor to various fused heterocycles, while the halogen substituents provide reactive handles for a range of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis strategy, expected reactivity, potential applications in drug discovery, and essential safety and handling information.

Physicochemical Properties

This compound is a solid at room temperature with a molecular formula of C₅H₅BrClN₃ and a molecular weight of 222.47 g/mol .[1][2] While extensive experimental data is not widely published, the following table summarizes its known and predicted properties based on available information from chemical suppliers and computational models.

| Property | Value | Source(s) |

| CAS Number | 163452-78-6 | [1] |

| Molecular Formula | C₅H₅BrClN₃ | [2] |

| Molecular Weight | 222.47 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 233-234 °C | [1] |

| Boiling Point | 379.0 ± 37.0 °C (Predicted) | [3] |

| Density | 1.928 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 2.69 ± 0.50 (Predicted) | [4] |

| InChI Key | IFEZDSVRWYQAJR-UHFFFAOYSA-N | [4] |

| SMILES | NC1=C(N)C(Br)=CN=C1Cl | [2] |

Proposed Synthesis Pathway

A potential starting material for such a synthesis is 2-amino-5-bromo-3-nitropyridine. The synthesis of this precursor has been documented.[5] Subsequent reduction of the nitro group would yield the desired 5-bromo-pyridine-2,3-diamine. The introduction of the chloro group at the 2-position could potentially be achieved through various chlorination techniques, although the specific sequence of these steps would need to be optimized to manage regioselectivity and functional group compatibility.

An alternative conceptual pathway could start from a pre-functionalized pyridine ring, such as 2,x-dichloro-y-bromo-z-nitropyridine, followed by selective amination and reduction steps. The synthesis of various substituted diaminopyridines often involves the reduction of a corresponding nitro-aminopyridine derivative.[6]

Conceptual Experimental Protocol: Reduction of a Nitro-amino Precursor

This protocol is a representative example based on general procedures for nitro group reduction and should be adapted and optimized for the specific substrate.

-

Dissolution: Dissolve the nitro-aminopyridine precursor in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

-

Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain the final this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its array of functional groups, which can be manipulated with a high degree of chemo- and regioselectivity.

Reactivity of the Ortho-Diamine Moiety

The vicinal diamino groups at the 3- and 4-positions are a key feature, enabling the formation of fused five- and six-membered heterocyclic rings. This is a common strategy in the synthesis of compounds with diverse biological activities. For instance, ortho-diamines can react with:

-

1,2-Dicarbonyl compounds (e.g., glyoxal, diacetyl): To form substituted pyrazines fused to the pyridine ring (imidazo[4,5-b]pyridines).

-

Carboxylic acids and their derivatives: To form imidazoles.

-

Phosgene or its equivalents: To generate benzimidazol-2-ones.

-

Isothiocyanates: To yield benzimidazol-2-thiones.

The formation of such fused systems is a cornerstone in the development of kinase inhibitors, antivirals, and other therapeutic agents.

Reactivity of the Halogen Substituents

The chloro and bromo substituents on the pyridine ring serve as versatile handles for further functionalization, primarily through cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

-

Cross-Coupling Reactions: The bromine atom at the 5-position is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira couplings.[7] This allows for the introduction of a wide variety of carbon-based substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. The chlorine atom at the 2-position can also participate in these reactions, often under more forcing conditions, allowing for sequential functionalization.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is activated towards SNAr by the electron-withdrawing nature of the pyridine nitrogen.[8] It can be displaced by a range of nucleophiles, including amines, alcohols, and thiols, to introduce further diversity into the molecular scaffold. The reactivity in SNAr reactions is generally higher for fluoropyridines compared to chloropyridines.[8][9]

Applications in Medicinal Chemistry

Halogenated pyridines are prevalent motifs in pharmaceuticals.[10] this compound, with its multiple points for diversification, is an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. Its potential applications as an intermediate span a wide range of therapeutic areas, including but not limited to:

-

Oncology: As a core for the synthesis of kinase inhibitors and other anti-cancer agents.

-

Infectious Diseases: As a precursor to novel antibacterial and antiviral compounds.

-

Neurology: In the development of agents targeting receptors and enzymes in the central nervous system.

The ability to selectively functionalize the different positions of the pyridine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the final compounds, a critical aspect of the drug discovery and development process.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, a prediction of the key signals can be made based on the structure and data from analogous compounds.

-

¹H NMR: The single aromatic proton on the pyridine ring would likely appear as a singlet in the aromatic region of the spectrum. The chemical shifts of the amine protons would be broad and their position would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show five distinct signals for the carbon atoms of the pyridine ring. The chemical shifts would be influenced by the electronic effects of the bromo, chloro, and amino substituents.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.

For definitive characterization, it is imperative for researchers to acquire and interpret the actual spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound.

Safety and Handling

Hazard Statements (Inferred from related compounds):

-

May cause skin irritation.[11]

-

May cause serious eye irritation.[11]

-

May cause respiratory irritation.[11]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep comfortable for breathing.

-

Ingestion: If swallowed, seek immediate medical attention.

-

Researchers should always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential as a key intermediate in the synthesis of complex molecules, particularly in the field of drug discovery. While detailed experimental data on its synthesis and reactivity are not widely published, its structural features suggest a rich and versatile chemistry. The ortho-diamine moiety provides a gateway to a variety of fused heterocyclic systems, and the two distinct halogen atoms allow for selective functionalization through cross-coupling and nucleophilic substitution reactions. As with any specialized chemical, it is crucial to handle this compound with appropriate safety precautions. Further research into the synthetic routes and applications of this compound is warranted and will likely unveil its full potential as a valuable tool for medicinal chemists and synthetic organic chemists.

References

- Sigma-Aldrich.

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

- Thermo Fisher Scientific.

- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.

- Fisher Scientific.

- Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. J. Org. Chem.2023.

- PubChem. 5-Bromo-2-chloropyrimidine.

- 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. J. Org. Chem.2022, 87(5), 2559-2568.

- ChemicalBook. 3,4-DiaMino-5-broMo-2-chloropyridine.

- Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.

- Google Patents. US5969156A - Crystalline [R- (R,R)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)

- Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis.

- Guidechem. 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki.

- ChemicalBook.

- ECHEMI.

- Sigma-Aldrich. This compound product page.

- ChemScene. 5-Bromo-6-chloropyridine-2,3-diamine product page.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014.

- Smolecule. 2-Chloropyridine-3,4-diamine hydrochloride product page.

- Acros Pharmatech. This compound product page.

- Google Patents. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. US2852525A - Novel chemical compounds.

- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014.

- ChemicalBook. 3,4-Diaminopyridine synthesis.

- PubChemLite. 5-bromo-2-chloro-3,4-diamino-pyridine.

- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules2017, 22(2), 206.

- Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine.

- Ortho-functionalized pyridinyl-tetrazines - breaking the inverse correlation between click reactivity and cleavage yields in cli. ChemRxiv.

- Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles.

- BLD Pharm. 5-Bromo-2-chloropyridine product page.

- Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-chloro-3-fluoropyridine product page.

Sources

- 1. This compound | 163452-78-6 [sigmaaldrich.com]

- 2. chemscene.com [chemscene.com]

- 3. 3,4-DiaMino-5-broMo-2-chloropyridine | 163452-78-6 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. innospk.com [innospk.com]

- 11. 5-Bromo-2-chloropyridine 95 53939-30-3 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. 5-Bromo-2-chloro-3-cyanopyridine - Safety Data Sheet [chemicalbook.com]

- 15. echemi.com [echemi.com]

Synthesis of 5-Bromo-2-chloropyridine-3,4-diamine

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-Bromo-2-chloropyridine-3,4-diamine (CAS: 163452-78-6), a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences. It details a multi-step synthesis starting from the readily available 2-aminopyridine, proceeding through key intermediates via bromination, nitration, chlorination, selective amination, and final reduction. The causality behind experimental choices, detailed step-by-step protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

This compound is a valuable heterocyclic building block. Its unique arrangement of substituents—a nucleophilic diamine moiety for building fused ring systems (like imidazopyridines), and strategically placed chloro and bromo handles for orthogonal cross-coupling reactions—makes it a versatile scaffold for constructing complex molecular architectures.

The synthesis of such a polysubstituted pyridine requires careful strategic planning to control the regiochemistry of each functional group introduction. A linear synthetic approach starting from a simple, inexpensive precursor is the most logical and cost-effective strategy for laboratory and potential scale-up applications. The pathway detailed herein is designed around this principle, beginning with 2-aminopyridine.

The overall synthetic strategy can be visualized as follows:

Caption: Overall Synthetic Pathway to the Target Compound.

Detailed Synthetic Protocol and Mechanistic Rationale

This section provides a step-by-step guide for the synthesis, including the rationale for the chosen reagents and conditions.

Step 1: Electrophilic Bromination of 2-Aminopyridine

-

Objective: To regioselectively install a bromine atom at the C5 position.

-

Reaction: 2-Aminopyridine → 2-Amino-5-bromopyridine

-

Causality: The amino group at C2 is a powerful ortho-, para-director. Due to steric hindrance at the C3 (ortho) position, electrophilic substitution is strongly favored at the C5 (para) position. Acetic acid serves as a polar protic solvent that facilitates the reaction, while bromine is the electrophilic source.[1]

Experimental Protocol:

-

In a well-ventilated fume hood, dissolve 2-aminopyridine (1.0 mol) in 500 mL of glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer.

-

Cool the solution to below 20°C using an ice bath.

-

Slowly add a solution of bromine (1.0 mol) in 300 mL of glacial acetic acid dropwise over 1 hour, maintaining the temperature below 20°C with vigorous stirring.[1]

-

After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature.

-

Carefully pour the reaction mixture into 2 L of ice water and neutralize with a concentrated sodium hydroxide solution until the pH is ~8.

-

The precipitated product, 2-amino-5-bromopyridine, is collected by filtration, washed thoroughly with cold water, and dried under vacuum.

Step 2: Nitration of 2-Amino-5-bromopyridine

-

Objective: To install a nitro group at the C3 position.

-

Reaction: 2-Amino-5-bromopyridine → 2-Amino-5-bromo-3-nitropyridine

-

Causality: The amino group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position (ortho). The reaction is performed at low temperatures (0-5°C) using a nitrating mixture (concentrated H₂SO₄ and HNO₃) to control the exotherm and prevent over-nitration or degradation.[2] Sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion.

Experimental Protocol:

-

Carefully add concentrated sulfuric acid (250 mL) to a flask and cool it to 0°C in an ice-salt bath.

-

Slowly add 2-amino-5-bromopyridine (0.5 mol) in portions, ensuring the temperature does not exceed 10°C.

-

Once all the starting material is dissolved, cool the mixture back to 0°C.

-

Slowly add a pre-chilled mixture of concentrated nitric acid (50 mL) and concentrated sulfuric acid (100 mL) dropwise, keeping the internal temperature below 5°C.[2]

-

After the addition, stir the mixture at 0-5°C for 2 hours.

-

Very carefully pour the reaction mixture onto crushed ice (approx. 2 kg).

-

The resulting yellow precipitate is filtered, washed with copious amounts of cold water until the washings are neutral, and then dried. The product is 2-amino-5-bromo-3-nitropyridine.[3]

Step 3: Sandmeyer Reaction to Introduce the 2-Chloro Substituent

-

Objective: To replace the 2-amino group with a chloro group.

-

Reaction: 2-Amino-5-bromo-3-nitropyridine → 2-Chloro-5-bromo-3-nitropyridine

-

Causality: The Sandmeyer reaction is a classic transformation to convert an aromatic amino group into a variety of substituents, including halogens. The process involves two key stages: diazotization of the primary amine with sodium nitrite in a strong acid (HCl) to form a diazonium salt, followed by decomposition of this salt with a copper(I) chloride catalyst to yield the desired chloro-substituted pyridine.

Experimental Protocol:

-

Suspend 2-amino-5-bromo-3-nitropyridine (0.2 mol) in 500 mL of 6 M hydrochloric acid.

-

Cool the suspension to 0°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (0.24 mol) in 50 mL of water dropwise, keeping the temperature below 5°C. Stir for 1 hour at 0°C after addition is complete.

-

In a separate flask, prepare a solution of copper(I) chloride (0.26 mol) in 100 mL of concentrated hydrochloric acid.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat gently to 60-70°C for 1 hour to ensure complete decomposition (cessation of nitrogen gas evolution).

-

Cool the mixture, dilute with water, and extract the product with ethyl acetate (3 x 200 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-bromo-3-nitropyridine, which can be purified by column chromatography.

Step 4: Nucleophilic Aromatic Substitution (SNAr) - Amination

-

Objective: To introduce the C4-amino group.

-

Reaction: 2-Chloro-5-bromo-3-nitropyridine → 5-Bromo-2-chloro-4-amino-3-nitropyridine

-

Causality: The pyridine ring is electron-deficient, and this is further amplified by the strongly electron-withdrawing nitro group at C3 and the chloro group at C2. This electronic arrangement makes the C4 and C6 positions highly susceptible to nucleophilic aromatic substitution (SNAr). Ammonia acts as the nucleophile, attacking the C4 position to form a Meisenheimer complex, which then rearomatizes by expelling a proton to yield the aminated product. This reaction typically requires elevated temperature and pressure to proceed efficiently.

Experimental Protocol:

-

Place 2-chloro-5-bromo-3-nitropyridine (0.1 mol) and 200 mL of a concentrated aqueous ammonia solution (e.g., 28-30%) into a high-pressure steel autoclave.

-

Seal the reactor and heat the mixture to 120-140°C with stirring for 12-18 hours. (Caution: This operation must be performed with appropriate safety equipment).

-

After cooling the reactor to room temperature, carefully vent any excess pressure.

-

The solid product that has precipitated is collected by filtration.

-

The filtrate can be extracted with an organic solvent like ethyl acetate to recover more product.

-

Wash the combined product with water and dry under vacuum to yield 5-bromo-2-chloro-4-amino-3-nitropyridine.

Step 5: Reduction of the Nitro Group

-

Objective: To reduce the remaining nitro group to an amino group, forming the final diamine product.

-

Reaction: 5-Bromo-2-chloro-4-amino-3-nitropyridine → this compound

-

Causality: The reduction of an aromatic nitro group to an amine is a fundamental transformation. Reduction with iron powder in an acidic medium (like acetic acid or aqueous HCl) is a classic, cost-effective, and reliable method that is tolerant of aryl halides.[1] The iron acts as the reducing agent, being oxidized from Fe(0) to iron(II)/iron(III) species, while providing electrons for the reduction of the nitro group.

Experimental Workflow Diagram:

Caption: Experimental Workflow for the Final Reduction Step.

Experimental Protocol:

-

Charge a round-bottom flask with 5-bromo-2-chloro-4-amino-3-nitropyridine (0.05 mol), 300 mL of ethanol, 100 mL of water, and iron powder (0.25 mol, 5 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid (approx. 1 mL).

-

Heat the vigorously stirred suspension to reflux (approx. 80°C) for 3-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the hot suspension through a pad of Celite to remove the iron salts, washing the pad with hot ethanol.

-

Combine the filtrate and washings and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.[4]

Physicochemical Data and Quality Control

Proper characterization of the final product and key intermediates is crucial for validating the synthesis.

Table 1: Physicochemical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 2-Amino-5-bromo-3-nitropyridine | 6945-68-2 | C₅H₄BrN₃O₂ | 218.01 | Yellow to light-brown powder[2][3] |

| This compound | 163452-78-6 | C₅H₅BrClN₃ | 222.47 | Off-white to pink solid |

Analytical Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR should be used to confirm the structure of the final product. The ¹H NMR spectrum is expected to show distinct signals for the two amino groups and the remaining aromatic proton on the pyridine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique should be used to confirm the molecular weight of the product, observing the characteristic isotopic pattern for compounds containing both bromine and chlorine.

-

Melting Point (MP): The melting point of the purified product should be determined and compared to literature values as an indicator of purity.

Conclusion

The multi-step synthesis outlined in this guide provides a clear and reproducible pathway to the valuable chemical intermediate this compound. By starting with the inexpensive 2-aminopyridine and proceeding through a series of well-established and understood chemical transformations, this protocol offers a practical approach for laboratory-scale preparation. The key to the synthesis lies in the precise control of regioselectivity during the electrophilic substitution steps and the successful execution of the challenging nucleophilic amination at the C4 position. Adherence to the detailed protocols and safety measures described herein is essential for achieving a high yield and purity of the final product.

References

- BenchChem. (n.d.). Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine: Application Notes and Protocols.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.

-

Thalji, R. K., & Bergman, R. G. (2004). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Lawrence Berkeley National Laboratory. Retrieved from [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-DIAMINOPYRIDINE. Organic Syntheses, 43, 22. doi:10.15227/orgsyn.043.0022. Retrieved from [Link]

- Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.

- Google Patents. (n.d.). CN114315706A - Synthetic method of 3, 4-diaminopyridine.

-

MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-3-nitropyridine: Properties and Applications. Retrieved from [Link]

-

Acros Pharmatech. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

Sources

5-Bromo-2-chloropyridine-3,4-diamine solubility data

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloropyridine-3,4-diamine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (CAS No. 163452-78-6). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties, predictive solubility analysis, and robust experimental protocols for empirical determination.

Introduction and Physicochemical Profile

This compound is a halogenated and aminated pyridine derivative. Such structures are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of complex target molecules. The arrangement of a pyridine ring, two amino groups, a bromine atom, and a chlorine atom imparts a unique electronic and steric profile that dictates its interaction with various solvents.

Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics in synthetic chemistry to bioavailability in pharmaceutical development. While specific quantitative solubility data is not extensively published, a robust analysis of its physicochemical properties allows for accurate prediction and the design of effective empirical measurement strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 163452-78-6 | [1][2] |

| Molecular Formula | C₅H₅BrClN₃ | [1][2][3] |

| Molecular Weight | 222.47 g/mol | [1][3] |

| Predicted pKa | 2.69 ± 0.50 | [1] |

| Predicted LogP | 1.66 | [3] |

| Topological Polar Surface Area (TPSA) | 64.93 Ų | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

Expert Insights: The predicted LogP of 1.66 suggests a moderate lipophilicity. The presence of two amino groups (hydrogen bond donors) and the pyridine nitrogen (hydrogen bond acceptor) indicates a strong potential for interaction with polar protic solvents like water, ethanol, and methanol. However, the bromo and chloro substituents, along with the aromatic ring, contribute to its hydrophobic character, suggesting solubility in organic solvents. The predicted pKa of ~2.7 indicates that the compound is a weak base; its aqueous solubility is therefore expected to increase significantly in acidic conditions (pH < 2.7) due to the protonation of the amino groups and the pyridine nitrogen, forming more soluble salt forms.

Qualitative Solubility Prediction

Based on the structure and physicochemical properties, we can forecast the solubility behavior:

-

Aqueous Solvents: Low solubility is expected in neutral water (pH 7). Solubility should markedly increase as the pH is lowered below the pKa, creating a positive charge on the molecule and favoring interaction with water.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate to good solubility is anticipated due to the potential for hydrogen bonding with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can accept hydrogen bonds and have polarities that can accommodate the dipole moment of the molecule without the competing hydrogen-bonding network of water.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Poor solubility is predicted. The polar amino groups and the pyridine nitrogen are incompatible with the nonpolar nature of these solvents.

Experimental Protocols for Solubility Determination

The absence of published data necessitates empirical determination. The following protocols are industry-standard methods for accurately measuring thermodynamic and kinetic solubility.

Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining the equilibrium solubility of a compound.[4][5] It measures the concentration of a saturated solution that is in thermodynamic equilibrium with the solid material.

Causality Behind Experimental Choices: The extended equilibration time (24-48 hours) is crucial to ensure the dissolution process has reached a true equilibrium, avoiding the measurement of transient, supersaturated states.[5] Using a certified analytical standard for quantification via HPLC ensures the accuracy and traceability of the final measurement.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 10 mg in 2 mL of solvent) in a glass vial. The excess solid is critical to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C) for 24-48 hours.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let the excess solid settle.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter it through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Quantification:

-

Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., acetonitrile or DMSO).

-

Create a series of calibration standards by diluting the stock solution.

-

Analyze the filtered saturated sample and the calibration standards by a validated HPLC-UV method.

-

Calculate the concentration of the saturated sample against the calibration curve. The result is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Diagram of the Shake-Flask Workflow:

Caption: Workflow for Thermodynamic Solubility Determination.

High-Throughput Screening via UV-Visible Spectrophotometry

This method is faster than the shake-flask method and is suitable for rapid screening in multiple solvents, provided the compound has a distinct UV-Vis chromophore and the solvent is transparent in that region.[6]

Trustworthiness of the Protocol: The validity of this method hinges entirely on the quality of the calibration curve. A linear response with a correlation coefficient (R²) greater than 0.995 is required to ensure that the absorbance measured directly and accurately corresponds to the compound's concentration, in adherence with the Beer-Lambert law.

Step-by-Step Methodology:

-

Determine Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum (e.g., 200-400 nm) to find the λmax.

-

Prepare Calibration Curve:

-

Create a high-concentration stock solution.

-

Perform a series of precise dilutions to generate at least five standard solutions of decreasing concentration.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot absorbance versus concentration. The resulting linear regression provides the equation to calculate unknown concentrations.[6]

-

-

Prepare and Analyze Saturated Solution:

-

Prepare a saturated solution as described in the shake-flask method (steps 1 and 2).

-

Withdraw a sample of the clear, filtered supernatant.

-

Dilute the sample with a known volume of solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

-

Calculation: Measure the absorbance of the diluted sample at λmax and use the calibration curve's equation to calculate its concentration. Multiply by the dilution factor to determine the original solubility.

Diagram of the UV-Vis Spectrophotometry Workflow:

Caption: Workflow for Solubility Screening via UV-Vis.

Safety and Handling

While comprehensive toxicological data is not available, related compounds and supplier safety data sheets indicate that this compound should be handled with care.

-

Hazards: May cause skin, eye, and respiratory irritation.[7]

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9]

-

First Aid: In case of contact, rinse eyes or skin thoroughly with water. If inhaled, move to fresh air.[9][10]

Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this chemical.

References

- An In-depth Technical Guide to the Solubility of Pyridine-2-sulfon

- 5-Bromo-2-chloropyridine | C5H3BrClN | CID 2734414. PubChem.

- 5-Bromo-2-chloropyridine 95 53939-30-3. Sigma-Aldrich.

- 3,4-DiaMino-5-broMo-2-chloropyridine 163452-78-6 wiki. Guidechem.

- 5-Bromo-6-chloropyridine-2,3-diamine. ChemScene.

- SAFETY D

- This compound. ChemUniverse.

- This compound | 163452-78-6. Sigma-Aldrich.

- Experimental and Computational Methods Pertaining to Drug Solubility. (PDF)

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- SAFETY DATA SHEET - 4-AMINO-5-BROMO-2-CHLOROPYRIDINE. ChemicalBook.

- SAFETY D

- SAFETY D

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. chemscene.com [chemscene.com]

- 4. researchgate.net [researchgate.net]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-chloropyridine-3,4-diamine

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel heterocyclic compound, 5-Bromo-2-chloropyridine-3,4-diamine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with field-proven insights to facilitate the identification and characterization of this molecule. While experimental data for this specific compound is not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust predictive analysis.

Introduction

This compound, with the molecular formula C₅H₅BrClN₃, is a halogenated and amino-substituted pyridine derivative.[1][2][3][4] Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity imparted by the bromine and chlorine substituents, which can serve as handles for further functionalization in cross-coupling reactions. The diamine functionality introduces potential for hydrogen bonding and coordination chemistry, making it a valuable scaffold for the synthesis of more complex molecules, including potential active pharmaceutical ingredients.

Accurate characterization of this molecule is paramount for its use in any application. This guide will provide a detailed exposition of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data.

Predicted Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The structure of this compound features a single aromatic proton and two amine groups. The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit the following key signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.0 | Singlet (s) | 1H | H-6 | The single aromatic proton at the 6-position is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitrogen atom in the pyridine ring and the halogens. Its chemical shift will be downfield. |

| ~ 5.0 - 6.0 | Broad Singlet (br s) | 2H | C4-NH₂ | The protons of the amine group at the 4-position are expected to be a broad singlet. The exact chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| ~ 4.0 - 5.0 | Broad Singlet (br s) | 2H | C3-NH₂ | The protons of the amine group at the 3-position are also expected to be a broad singlet. The electronic environment is slightly different from the C4-NH₂, which may result in a different chemical shift. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are as follows:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 - 155 | C-2 | The carbon atom attached to the highly electronegative chlorine atom will be significantly deshielded and appear downfield. |

| ~ 140 - 145 | C-6 | This carbon, bonded to the aromatic proton, will be influenced by the ring nitrogen. |

| ~ 135 - 140 | C-4 | The carbon atom bonded to the amine group will have its chemical shift influenced by the nitrogen's electron-donating and the bromine's electron-withdrawing effects. |

| ~ 120 - 125 | C-3 | Similar to C-4, this carbon is attached to an amine group. |

| ~ 100 - 105 | C-5 | The carbon atom directly bonded to the bromine atom will be shielded relative to the other substituted carbons. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, the following protocol is recommended:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to slow down the exchange of amine protons, allowing for their observation.

-

Filter the solution into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound, the most informative technique would be high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI).

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The key feature will be the molecular ion peak. Given the presence of bromine and chlorine, this peak will appear as a characteristic cluster of isotopic peaks.

-

Bromine has two major isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

-

-

This will result in a complex isotopic pattern for the molecular ion. The most abundant peaks will be:

-

[M]⁺ for C₅H₅⁷⁹Br³⁵ClN₃ at m/z ~220.94

-

[M+2]⁺ for C₅H₅⁸¹Br³⁵ClN₃ and C₅H₅⁷⁹Br³⁷ClN₃

-

[M+4]⁺ for C₅H₅⁸¹Br³⁷ClN₃

-

-

Predicted Collision Cross Section: PubChemLite provides predicted collision cross-section values which can be useful for ion mobility-mass spectrometry. For the [M+H]⁺ adduct, the predicted CCS is 133.9 Ų.[1]

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an ESI-TOF or ESI-Orbitrap mass spectrometer for high-resolution data.

-

Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, and temperature) to achieve a stable signal.

-

-

Data Acquisition:

-

Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Perform data analysis to determine the exact mass and compare the isotopic pattern with the theoretical distribution for C₅H₅BrClN₃.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrations.

Expected IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3400 - 3200 | N-H Stretch | Primary Amine (-NH₂) | A pair of bands in this region is characteristic of the symmetric and asymmetric stretching of the N-H bonds in the two primary amine groups. |

| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | The scissoring vibration of the primary amine groups will appear in this region. |

| 1600 - 1450 | C=C and C=N Stretch | Aromatic Ring | These bands are characteristic of the pyridine ring vibrations. |

| 1250 - 1020 | C-N Stretch | Aryl-Amine | The stretching vibration of the bond between the aromatic ring and the amine nitrogen. |

| 800 - 600 | C-Cl and C-Br Stretch | Halogens | The carbon-halogen stretching vibrations will appear in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

For a solid sample, the KBr pellet technique is common.[5] Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment or the KBr pellet.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and record the spectrum.

-

The spectrum is typically collected over the range of 4000-400 cm⁻¹.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for spectroscopic characterization.

References

-

PubChem. 5-Bromo-2-chloropyrimidine. [Link]

-

A-Z Chemical. Understanding 5-Bromo-2-chloropyridine: Properties, Synthesis, and Sourcing. [Link]

-

PubChemLite. 5-bromo-2-chloro-3,4-diamino-pyridine. [Link]

-

Acros Pharmatech. This compound. [Link]

-

Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. [Link]

- Google Patents. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

PubChem. 3-Bromo-5-chloropyridin-2-amine. [Link]

-

PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-Bromo-2-chloropyridine-3,4-diamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-2-chloropyridine-3,4-diamine, a key heterocyclic intermediate in pharmaceutical and materials science research. This document delves into the theoretical principles governing the spectral features of this molecule, including the profound influence of its polysubstituted pyridine scaffold on proton chemical shifts. We present a predicted ¹H NMR spectrum based on established substituent effects, a detailed experimental protocol for acquiring high-fidelity data, and a systematic approach to spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and quality control of complex organic molecules.

Introduction

This compound is a highly functionalized pyridine derivative. Its structural complexity, featuring two electron-donating amino groups and two electron-withdrawing halogen substituents, makes it a valuable building block for synthesizing a wide range of more complex molecular architectures. The precise arrangement of these functional groups allows for selective chemical modifications, rendering it a crucial intermediate in the development of novel therapeutic agents and functional materials.

Given its role as a foundational precursor, unequivocal structural verification is paramount. ¹H NMR spectroscopy stands as the primary analytical tool for this purpose, offering detailed insights into the molecular structure in solution. This guide explains the causality behind the expected spectral features of this compound, enabling scientists to confidently identify the compound and assess its purity.

Theoretical Background: Understanding Substituent Effects in a Pyridine System

The ¹H NMR spectrum is governed by the chemical environment of each proton. In aromatic systems like pyridine, the chemical shift of a ring proton is determined by the combined electronic effects of all substituents. These effects can be broadly categorized as either shielding (electron-donating) or deshielding (electron-withdrawing).

-

Pyridine as a Parent Compound: The protons in unsubstituted pyridine are deshielded compared to those in benzene, with chemical shifts appearing at δ 8.6 (H-2/6), 7.2 (H-3/5), and 7.6 ppm (H-4).[1][2] This is due to the electron-withdrawing nature of the nitrogen atom, which reduces electron density on the ring carbons.[3]

-

Electron-Donating Groups (EDGs): The amino groups (-NH₂) at the C3 and C4 positions are powerful EDGs. They increase electron density on the pyridine ring through resonance, particularly at the ortho and para positions relative to themselves. This increased electron density induces a shielding effect, causing the signals of nearby protons to shift upfield (to a lower ppm value).[4]

-

Electron-Withdrawing Groups (EWGs): The chloro (-Cl) and bromo (-Br) substituents are EWGs. They decrease the ring's electron density through their inductive effect, causing a deshielding of the ring protons and shifting their signals downfield (to a higher ppm value).[4]

In this compound, these competing effects create a unique electronic environment for the sole remaining ring proton at the C6 position.

Structural Analysis and Spectral Prediction

A rigorous analysis of the molecular structure allows for a detailed prediction of the ¹H NMR spectrum.

Caption: Structure of this compound with the key proton (H-6) labeled.

The molecule contains three distinct sets of protons:

-

The C6-H Proton: This is the only aromatic proton. Its chemical shift will be a net result of the four substituents. The powerful para electron-donating effect of the 4-NH₂ group is expected to be the dominant influence, causing significant shielding. Therefore, the H-6 signal is predicted to appear considerably upfield relative to the typical ~8.6 ppm for a proton at this position in unsubstituted pyridine.

-

The 3-NH₂ Protons: These protons are chemically equivalent.

-

The 4-NH₂ Protons: These protons are also chemically equivalent but are in a different chemical environment from the 3-NH₂ protons.

Predicted Spectral Features:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-6 | 7.0 - 7.5 | Singlet (s) | 1H | The strong shielding from the para-amino group at C4 shifts this signal significantly upfield. It appears as a singlet as there are no adjacent protons. |

| 3-NH₂ / 4-NH₂ | 4.0 - 6.0 | Broad Singlet (br s) | 4H | The chemical shifts of amine protons are variable and depend on solvent, concentration, and temperature. They often appear as broad signals due to chemical exchange and quadrupolar coupling with the nitrogen atom. The two NH₂ groups may overlap or appear as two distinct broad signals. |

Experimental Protocol for Data Acquisition

To ensure the acquisition of a high-quality, interpretable spectrum, the following self-validating protocol is recommended.

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and analysis.

Methodology Details:

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the solid this compound.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves the polar analyte and its residual solvent peak (δ ~2.50 ppm) does not typically interfere with signals in the aromatic or amine regions. Furthermore, its hydrogen-bond accepting nature helps in observing exchangeable -NH₂ protons as broader, more distinct signals.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumental Setup & Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.

-